Methyl 3-[(3-bromophenyl)methyl-(dimethylcarbamoyl)amino]propanoate
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Overview
Description
Methyl 3-[(3-bromophenyl)methyl-(dimethylcarbamoyl)amino]propanoate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromophenyl group attached to a propanoate ester, which is further modified with a dimethylcarbamoyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromophenylmethanol and dimethylcarbamoyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 3-[(3-bromophenyl)methyl-(dimethylcarbamoyl)amino]propanoic acid.
Reduction: 3-[(3-bromophenyl)methyl-(dimethylcarbamoyl)amino]propanamine.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of bromophenyl groups with biological macromolecules. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The dimethylcarbamoyl group enhances the compound's solubility and bioavailability, facilitating its biological activity.
Comparison with Similar Compounds
Methyl 3-(3-bromophenyl)propionate: Similar structure but lacks the dimethylcarbamoyl group.
Methyl 3-(3-bromophenyl)propanoate: Similar to the target compound but without the amine group.
3-[(3-bromophenyl)methyl-(dimethylcarbamoyl)amino]propanoic acid: The oxidized form of the target compound.
Uniqueness: The presence of the dimethylcarbamoyl group in the target compound enhances its chemical and biological properties, making it distinct from its analogs.
Methyl 3-[(3-bromophenyl)methyl-(dimethylcarbamoyl)amino]propanoate , highlighting its synthesis, reactions, applications, and unique features compared to similar compounds
Properties
IUPAC Name |
methyl 3-[(3-bromophenyl)methyl-(dimethylcarbamoyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-16(2)14(19)17(8-7-13(18)20-3)10-11-5-4-6-12(15)9-11/h4-6,9H,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOAYMNQEAWRPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(CCC(=O)OC)CC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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